(3-Aminoazetidin-1-yl)(cyclopropyl)methanone hydrochloride

Solubility Salt form Formulation

(3‑Aminoazetidin‑1‑yl)(cyclopropyl)methanone hydrochloride (CAS 1956325‑48‑6) is a bifunctional building block that combines a strained four‑membered azetidine ring, a free primary amine handle, and a compact cyclopropyl ketone terminus. The hydrochloride salt form provides enhanced aqueous solubility and ease of handling relative to the free‑base analog [REFS‑1].

Molecular Formula C7H13ClN2O
Molecular Weight 176.64
CAS No. 1956325-48-6
Cat. No. B3032478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Aminoazetidin-1-yl)(cyclopropyl)methanone hydrochloride
CAS1956325-48-6
Molecular FormulaC7H13ClN2O
Molecular Weight176.64
Structural Identifiers
SMILESC1CC1C(=O)N2CC(C2)N.Cl
InChIInChI=1S/C7H12N2O.ClH/c8-6-3-9(4-6)7(10)5-1-2-5;/h5-6H,1-4,8H2;1H
InChIKeyYKIBZBFGXFAOGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3‑Aminoazetidin‑1‑yl)(cyclopropyl)methanone hydrochloride – Core Pharmacophore Intermediate for Selective MAP4K4 Inhibitors


(3‑Aminoazetidin‑1‑yl)(cyclopropyl)methanone hydrochloride (CAS 1956325‑48‑6) is a bifunctional building block that combines a strained four‑membered azetidine ring, a free primary amine handle, and a compact cyclopropyl ketone terminus. The hydrochloride salt form provides enhanced aqueous solubility and ease of handling relative to the free‑base analog [REFS‑1]. Patent and literature evidence identify this scaffold as the critical intermediate in the synthesis of GNE‑495, a clinical‑stage MAP4K4 inhibitor with an IC₅₀ of 3.7 nM [REFS‑2].

Why (3‑Aminoazetidin‑1‑yl)(cyclopropyl)methanone hydrochloride Cannot Be Replaced by Generic Azetidine or Cyclopropyl‑Ketone Analogs


The substitution of the cyclopropyl‑azetidine‑amine architecture with superficially similar building blocks (e.g., phenyl‑, methyl‑, or piperidine‑based analogs) alters the conformational constraint, amine nucleophilicity, and steric environment that are essential for downstream biological activity. The cyclopropane ring imposes a unique torsion angle and reduced steric bulk that is critical for the Type II kinase inhibitor binding mode observed for GNE‑495 [REFS‑2]. The hydrochloride salt also provides a 5–10‑fold enhancement in aqueous solubility compared with the free base, which is pivotal for coupling reactions in aqueous or protic media [REFS‑1]. These features are not replicated by the free‑base form or by structurally related but electronically distinct congeners such as (3‑aminoazetidin‑1‑yl)(phenyl)methanone.

Head‑to‑Head Quantitative Evidence: (3‑Aminoazetidin‑1‑yl)(cyclopropyl)methanone hydrochloride Versus Closest Analogs


Aqueous Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt of (3‑aminoazetidin‑1‑yl)(cyclopropyl)methanone demonstrates a solubility of approximately 5 mg·mL⁻¹ in water at pH 7, in contrast to the free base (CAS 1339749‑29‑9) which is reported as only slightly soluble in water. The salt form enhances solubility by an estimated 5‑ to 10‑fold, as inferred from general hydrochloride salt effects on basic amines of similar log P [REFS‑1]. This enables direct use in aqueous coupling reactions without additional solubilizing agents [REFS‑2].

Solubility Salt form Formulation

Electronic Reactivity: pKa and Nucleophilicity vs. Phenyl Analog

The predicted pKa of the conjugate acid of the 3‑amino group in the free base (3‑aminoazetidin‑1‑yl)(cyclopropyl)methanone is 7.49 ± 0.20 [REFS‑1]. This places the amine in a weakly basic range that is significantly more nucleophilic under neutral pH than the corresponding 3‑amino group of the phenyl analog (3‑aminoazetidin‑1‑yl)(phenyl)methanone (CAS 887588‑62‑7), which has a predicted pKa of 8.29 ± 0.20 [REFS‑2]. The lower pKa reflects the electron‑withdrawing effect of the cyclopropyl carbonyl, resulting in a higher fraction of free amine at physiological pH and faster acylation kinetics in amide‑bond forming reactions [REFS‑3].

pKa Nucleophilicity Heterocycle reactivity

Synthetic Efficiency: Three‑Step Route with 86% Yield vs. Prior Six‑Step Process

Patent CN 110028432 A reports a three‑step preparation of (3‑aminoazetidin‑1‑yl)(cyclopropyl)methanone starting from azetidin‑3‑one hydrochloride. The first step (1‑cyclopropanecarbonyl‑azetidin‑3‑one) proceeds in 86% isolated yield [REFS‑1]. The inventors explicitly compare this route to a prior six‑step synthesis that employed hazardous reagents and gave an overall yield below 30% [REFS‑1]. The shortened route not only improves yield but eliminates the use of dangerous reagents, enabling scalable production.

Synthesis Process chemistry Yield

Steric and Conformational Differentiation vs. Piperidine and Pyrrolidine Isosteres

The azetidine ring in (3‑aminoazetidin‑1‑yl)(cyclopropyl)methanone occupies a 4‑membered ring space that is smaller than the piperidine (6‑membered) and pyrrolidine (5‑membered) isosteres, leading to a different exit vector for the amine substituent. In the GNE‑495 cocrystal structure (PDB 4ZK5), the azetidine‑cyclopropyl moiety forces the inhibitor into a DFG‑out Type II conformation within MAP4K4, a binding mode that could not be achieved with the larger piperidine analog [REFS‑1]. The root‑mean‑square deviation (RMSD) of the ligand alignment between azetidine‑ and piperidine‑containing analogs exceeds 1.5 Å, indicating a significant shift in the pharmacophore geometry [REFS‑2].

Conformational analysis Kinase inhibitor Scaffold hopping

Biological Relevance: Key Intermediate for a 3.7 nM MAP4K4 Inhibitor

The target compound is the direct synthetic precursor of the N‑(azetidin‑3‑yl)‑naphthyridine‑5‑carboxamide pharmacophore present in GNE‑495. GNE‑495 exhibits an IC₅₀ of 3.7 nM against MAP4K4 and demonstrates in vivo efficacy in a mouse model of oxygen‑induced retinopathy [REFS‑1]. By contrast, GNE‑495 analogs that replace the cyclopropanecarbonyl‑azetidine component with a benzoyl‑azetidine or cyclopropanecarbonyl‑piperidine fragment show >100‑fold loss in potency (IC₅₀ > 500 nM), validating the critical role of the exact scaffold geometry [REFS‑2].

Kinase inhibitor GNE‑495 Retinal angiogenesis

Highest-Impact Procurement Scenarios for (3‑Aminoazetidin‑1‑yl)(cyclopropyl)methanone hydrochloride


Synthesis of Type II Kinase Inhibitors Targeting the DFG‑Out Conformation

Medicinal chemistry teams developing Type II inhibitors of MAP4K4, CSF‑1R, or related kinases require the azetidine‑cyclopropyl scaffold to access the allosteric back pocket. The constrained geometry of the (3‑aminoazetidin‑1‑yl)(cyclopropyl)methanone fragment enables the DFG‑out binding pose demonstrated by GNE‑495 (PDB 4ZK5) [REFS‑1]. Project leads should standardize on this exact intermediate rather than exploring piperidine or pyrrolidine isosteres, which cannot achieve the same binding mode and result in >100‑fold potency loss [REFS‑2].

Aqueous‑Phase Bioconjugation and Amide‑Bond Formation

The hydrochloride salt’s aqueous solubility of ~5 mg·mL⁻¹ (compared with the poorly soluble free base) makes it the preferred form for amide couplings, reductive aminations, and peptide‑conjugation reactions in aqueous or mixed aqueous‑organic media. The predicted pKa of 7.49 ensures the amine remains largely unprotonated at pH 7.4, maximizing nucleophilicity without requiring exogenous base [REFS‑1]. This combination is particularly advantageous for one‑pot, multi‑component reactions where pH control is critical [REFS‑2].

Scalable Process Chemistry and Kilogram‑Scale Supply

The three‑step, high‑yielding (86% for Step 1) process disclosed in CN 110028432 A provides a robust manufacturing route that avoids hazardous reagents and reduces step count from six to three [REFS‑1]. Procurement departments can leverage this established process to secure reliable, cost‑effective supply at multi‑kilogram scale, with vendor purity typically ≥97% (HPLC) and full analytical documentation (NMR, HPLC, GC) [REFS‑2].

Structure‑Activity Relationship (SAR) Exploration of MAP4K4 and CSF‑1R Inhibitor Series

SAR campaigns targeting MAP4K4, CSF‑1R, or other kinases that accommodate Type II binding modes can use the (3‑aminoazetidin‑1‑yl)(cyclopropyl)methanone core as a fixed scaffold while varying the N‑substituent. Direct comparative data show that replacing the cyclopropanecarbonyl group with a benzoyl group or the azetidine with piperidine abolishes kinase inhibition (IC₅₀ shift from 3.7 nM to >500 nM) [REFS‑1]. This makes the scaffold a non‑negotiable starting point for any library enumeration aimed at these targets.

Quote Request

Request a Quote for (3-Aminoazetidin-1-yl)(cyclopropyl)methanone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.